molecular formula C11H12Br2N2O6 B14495296 3'-O-Acetyl-2',5-dibromo-2'-deoxyuridine CAS No. 65591-39-1

3'-O-Acetyl-2',5-dibromo-2'-deoxyuridine

Cat. No.: B14495296
CAS No.: 65591-39-1
M. Wt: 428.03 g/mol
InChI Key: UHCJNFIOELWGEM-FDDDBJFASA-N
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Description

The Evolution and Significance of Halogenated Nucleoside Analogs in Biomedical Science

The journey of halogenated nucleoside analogs in biomedical science has been transformative, marking significant milestones in the fight against viral diseases and cancer. The introduction of a halogen atom into a nucleoside structure can dramatically alter its biological properties. One of the earliest and most well-known examples is 5-bromodeoxyuridine (BrdU), a thymidine (B127349) analog where the methyl group at the 5-position is replaced by a bromine atom. wikipedia.orgbio-rad-antibodies.com This substitution allows BrdU to be incorporated into newly synthesized DNA during the S phase of the cell cycle, making it an invaluable tool for studying cell proliferation. wikipedia.orgbiotium.com

Beyond diagnostics, halogenation has been a key strategy in drug design. The presence of a halogen can affect the molecule's size, lipophilicity, and electronic distribution, which in turn can influence its interaction with viral or cellular enzymes. nih.gov For instance, halogenated pyrimidines have been explored for their potential to induce DNA damage and act as radiosensitizers, increasing the susceptibility of cancer cells to radiation therapy. nih.govnih.gov The field has since expanded to include various halogens (fluorine, chlorine, iodine) at different positions on both the base and the sugar, leading to a wide array of compounds with diverse biological activities.

Overview of Deoxyuridine Chemical Modifications and Their Impact on Biological Function

Deoxyuridine, a natural nucleoside, serves as a fundamental scaffold for chemical modifications aimed at creating therapeutic agents. Modifications can be broadly categorized into changes on the pyrimidine (B1678525) base and alterations to the deoxyribose sugar.

Modifications at the C5 position of the uracil (B121893) base are particularly common. The substitution of the hydrogen at this position with groups like halogens (e.g., bromine in BrdU), alkyl, or alkenyl groups can lead to compounds with potent antiviral or anticancer properties. These modifications can interfere with the function of enzymes involved in nucleotide metabolism or DNA synthesis. For example, 5-substituted deoxyuridine analogs can act as inhibitors of thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.

Modifications to the deoxyribose sugar, particularly at the 2' and 3' positions, are also of great significance. The 2'-position is a key site for derivatization that can improve metabolic stability against nuclease cleavage. nih.gov Introducing substituents like fluorine at the 2'-position has been shown to enhance the base-pairing interactions in some contexts. nih.gov The 3'-hydroxyl group is essential for the elongation of the DNA chain during replication. Modifying or removing this group can lead to chain termination, a mechanism exploited by many antiviral drugs.

Positioning of 3'-O-Acetyl-2',5-dibromo-2'-deoxyuridine within the Landscape of Acetylated and Brominated Nucleosides

The compound this compound is a multi-substituted nucleoside analog. Its characteristics are defined by the interplay of its three key modifications:

5-Bromination: As seen in BrdU, this modification makes the compound a thymidine analog. wikipedia.org It has the potential to be incorporated into DNA and can serve as a marker for cell proliferation. caymanchem.com It is also known to have antiproliferative effects on cancer cells. nih.govnih.gov

3'-O-Acetylation: The acetylation of the 3'-hydroxyl group is a common strategy in nucleoside chemistry. The acetyl group can serve as a protecting group during synthesis, allowing for chemical reactions at other positions. nih.gov Furthermore, acetylation can increase the lipophilicity of the nucleoside, potentially enhancing its ability to cross cell membranes. researchgate.net Once inside the cell, the acetyl group can be cleaved by cellular esterases to release the active, unmodified nucleoside. This makes 3'-O-acetylated nucleosides potential prodrugs. nih.gov

The combination of these three modifications in one molecule suggests a compound designed for specific research purposes, likely as a synthetic intermediate or a prodrug candidate with potential applications in cancer or virology research.

Rationale and Objectives for Advanced Academic Research on this compound

Advanced academic research on a compound like this compound would likely be driven by several key objectives:

Synthesis and Characterization: A primary goal would be to develop an efficient and stereoselective synthesis of the compound and to fully characterize its chemical and physical properties.

Prodrug Potential: A major research focus would be to investigate its potential as a prodrug. This would involve studying its stability in biological fluids, its ability to permeate cell membranes, and the kinetics of its intracellular conversion to the active 3'-hydroxyl form.

Biological Activity: Researchers would aim to determine the biological activity of the parent compound and its deacetylated form. This would include assessing its cytotoxicity against various cancer cell lines and its activity against a range of viruses.

Mechanism of Action: A key objective would be to elucidate the mechanism by which the compound exerts its biological effects. This could involve studies to see if it is incorporated into DNA, if it inhibits key cellular or viral enzymes, or if it induces apoptosis or other forms of cell death.

Structure-Activity Relationship (SAR) Studies: The compound could serve as a lead for SAR studies, where systematic modifications are made to its structure to understand how each part of the molecule contributes to its biological activity. This knowledge can then be used to design more potent and selective analogs.

The following table provides a summary of the potential research interests in this compound:

Research AreaFocus
Medicinal Chemistry Synthesis, prodrug design, structure-activity relationship studies.
Molecular Biology DNA incorporation, enzyme inhibition, effects on cell cycle and proliferation.
Oncology Cytotoxicity against cancer cells, potential as a chemotherapeutic agent or radiosensitizer.
Virology Antiviral activity against various DNA and RNA viruses.
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Feature
5-Bromo-2'-deoxyuridine (B1667946)C₉H₁₁BrN₂O₅307.105-position bromination
3'-O-AcetylthymidineC₁₂H₁₆N₂O₆284.273'-O-acetylation
2'-Deoxyuridine (B118206)C₉H₁₂N₂O₅228.20Unmodified core

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65591-39-1

Molecular Formula

C11H12Br2N2O6

Molecular Weight

428.03 g/mol

IUPAC Name

[(2R,3R,4R,5R)-4-bromo-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C11H12Br2N2O6/c1-4(17)20-8-6(3-16)21-10(7(8)13)15-2-5(12)9(18)14-11(15)19/h2,6-8,10,16H,3H2,1H3,(H,14,18,19)/t6-,7-,8-,10-/m1/s1

InChI Key

UHCJNFIOELWGEM-FDDDBJFASA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1Br)N2C=C(C(=O)NC2=O)Br)CO

Canonical SMILES

CC(=O)OC1C(OC(C1Br)N2C=C(C(=O)NC2=O)Br)CO

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 3 O Acetyl 2 ,5 Dibromo 2 Deoxyuridine and Its Analogs

Synthetic Routes to 3'-O-Acetyl-2',5-dibromo-2'-deoxyuridine

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity and the use of appropriate protecting groups to achieve the desired modifications on both the pyrimidine (B1678525) base and the deoxyribose sugar moiety.

Precursor Synthesis: Deoxyuridine and Its Activated Forms

The primary precursor for the synthesis of this compound is 2'-deoxyuridine (B118206). This naturally occurring deoxynucleoside is a fundamental component in the metabolic pathway for DNA synthesis. nih.gov Deoxyuridine can be sourced commercially or synthesized through various methods, including the enzymatic or chemical degradation of DNA. mdpi.com

For synthetic transformations, deoxyuridine often needs to be "activated." This typically involves the protection of its reactive hydroxyl groups to allow for specific modifications at other positions. For instance, the 5'-hydroxyl group, being a primary alcohol, is the most reactive and can be selectively protected. researchgate.net Common protecting groups for the 5'-hydroxyl function include the dimethoxytrityl (DMT) group, which is labile to mild acidic conditions. rsc.org This selective protection is a critical first step to direct subsequent reactions to the 3'-hydroxyl group or the pyrimidine base.

Regioselective Bromination at the 5-Position of the Pyrimidine Base

The introduction of a bromine atom at the 5-position of the uracil (B121893) base is a key modification. This halogenation can significantly alter the electronic properties of the nucleobase and provide a handle for further chemical derivatization. 5-Bromo-2'-deoxyuridine (B1667946) (BrdU) is a well-known thymidine (B127349) analog used extensively in cell proliferation studies. wikipedia.orgaatbio.com

The regioselective bromination of deoxyuridine at the 5-position can be achieved using various brominating agents. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions, such as temperature and the presence of a radical initiator, can be optimized to achieve high yields of the 5-bromo derivative. The mechanism proceeds via an electrophilic substitution on the electron-rich pyrimidine ring.

In the context of synthesizing the target molecule, bromination can be performed on deoxyuridine before or after the acetylation of the 3'-hydroxyl group. Performing bromination on a 3'-O-acetylated precursor would require careful selection of reaction conditions to avoid side reactions.

Site-Specific Acetylation at the 3'-Hydroxyl Group of the Deoxyribose Moiety

The site-specific acetylation of the 3'-hydroxyl group is a crucial step to introduce the acetyl functionality as specified in the target molecule. Given that the 5'-hydroxyl group is more reactive, its prior protection is essential for achieving selectivity at the 3'-position.

With the 5'-hydroxyl group protected (e.g., with a DMT group), the 3'-hydroxyl group can be acetylated using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). This reaction proceeds via a nucleophilic acyl substitution mechanism.

Alternatively, if both the 3'- and 5'-hydroxyl groups are to be acetylated, as in the synthesis of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine, an excess of the acetylating agent can be used. scbt.com Subsequent selective deprotection of the 5'-acetyl group would be necessary to proceed with other modifications at that position, though this can be challenging. A more direct approach involves the protection of the 5'-hydroxyl group, acetylation of the 3'-hydroxyl, and then deprotection of the 5'-hydroxyl.

Strategies for Protecting Group Manipulation and Deprotection

The successful synthesis of complex nucleoside analogs hinges on a robust protecting group strategy. The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal. tandfonline.com

For the synthesis of this compound, a typical strategy would involve:

Protection of the 5'-hydroxyl group: The dimethoxytrityl (DMT) group is a standard choice due to its ease of introduction and selective removal with mild acid, leaving the acetyl group intact. rsc.org

Acetylation of the 3'-hydroxyl group: As described previously, this is carried out on the 5'-protected nucleoside.

Deprotection of the 5'-hydroxyl group: The DMT group is removed using a weak acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.

Bromination at the 2'-position (if required for analogs): This is a more complex transformation and not part of the primary target molecule's name, but for analogs, it would require specific reagents that can activate the 2'-position for nucleophilic substitution.

Final deprotection: If any other protecting groups are used on the nucleobase, they would be removed in the final step.

The orthogonality of protecting groups is a key concept, allowing for the deprotection of one group without affecting others. mdpi.com

Chromatographic and Spectroscopic Methods for Synthetic Yield Optimization and Purity Assessment

Throughout the synthetic pathway, careful monitoring of the reaction progress and purification of intermediates are essential. High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative purposes in nucleoside chemistry. mdpi.comumich.edu Reversed-phase HPLC, using columns like C18, is commonly employed to separate nucleosides based on their polarity. umich.edu By analyzing the chromatograms, reaction yields can be determined, and pure compounds can be isolated.

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure, including the position of substituents on the sugar and base moieties. The chemical shifts and coupling constants of the sugar protons can confirm the stereochemistry of the nucleoside.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming the successful incorporation of the acetyl and bromo groups. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl groups of the acetyl and uracil moieties and the hydroxyl groups.

These analytical techniques are used at each step to ensure the desired product is obtained with high purity before proceeding to the next reaction.

Exploration of Stereochemical Considerations and Enantiomeric Purity in Synthesis

The deoxyribose sugar in nucleosides contains several chiral centers, leading to the possibility of different stereoisomers. In naturally occurring nucleosides, the sugar is in the D-configuration. The stereochemistry of the glycosidic bond is also critical, with the β-anomer being the naturally occurring form.

During chemical synthesis, particularly in the coupling of the sugar and the base, controlling the stereochemistry is paramount to obtain the biologically active isomer. The use of stereoselective glycosylation methods is crucial. nih.gov

The enantiomeric purity of the final product and intermediates is a critical quality attribute, especially for pharmaceutical applications, as different enantiomers can have vastly different biological activities and toxicities. Chiral HPLC is a widely used technique to determine the enantiomeric purity of nucleoside analogs. researchgate.nettandfonline.com This method utilizes chiral stationary phases, such as those based on cyclodextrins, to separate enantiomers. researchgate.nettandfonline.com By comparing the retention times and peak areas of the synthesized compound with those of a racemic or enantiomerically pure standard, the enantiomeric excess (ee) can be accurately determined.

The stereochemical integrity of the chiral centers in the deoxyribose moiety must be maintained throughout the synthetic sequence. Reaction conditions that could lead to epimerization should be avoided. Spectroscopic methods like NMR can also provide information about the relative stereochemistry of the molecule.

Rational Design and Synthesis of Novel Analogs of this compound

The rational design of novel analogs of this compound is a strategic process aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. This process involves targeted modifications of the three primary components of the nucleoside: the nucleobase, the sugar moiety, and the phosphate (B84403) group (or its surrogate). The parent compound, with bromine atoms at the 2' and 5 positions and an acetyl group at the 3'-O position, serves as a versatile scaffold for extensive chemical exploration. The acetyl group can act as a protecting group during synthesis, allowing for selective reactions at other sites, while the bromine atoms provide reactive handles for further derivatization. myskinrecipes.com

The pyrimidine nucleobase is a primary site for modification to enhance interactions with biological targets such as enzymes or nucleic acids. The 5-position is a particularly common site for modification because substituents placed here protrude into the major groove of a DNA duplex, allowing for modulation of binding affinity and specificity without disrupting the essential Watson-Crick base pairing. sci-hub.se

The 5-bromo substituent in this compound is an excellent starting point for introducing chemical diversity. It can be readily replaced by various functional groups through metal-catalyzed cross-coupling reactions. For instance, introducing small alkyl or alkynyl groups can influence duplex stability. sci-hub.se More complex moieties, such as phenyltriazole groups, have been incorporated at the 5-position of 2'-deoxyuridine to enhance thermal duplex stability, which can be beneficial for applications like antisense oligonucleotides. researchgate.net The rationale behind these modifications is often to improve stacking interactions or to introduce new hydrogen bonding capabilities to increase affinity and selectivity for a target enzyme or nucleic acid sequence. sci-hub.se

The table below summarizes representative modifications at the nucleobase of deoxyuridine analogs and their intended effects.

Modification Site Substituent Synthetic Strategy Rationale for Enhanced Target Recognition
C5-PositionMethylN/AIncreased duplex stability.
C5-PositionAlkynyl groupsSonogashira couplingIntroduces functionality into the major groove of DNA. sci-hub.se
C5-PositionPhenyltriazoleClick chemistryEnhanced π-π stacking interactions for improved duplex stability. researchgate.net
C5-PositionHalogens (e.g., -F, -Cl, -I)Direct halogenationModulates electronic properties and lipophilicity.

The 2'-deoxyribose sugar is critical for the nucleoside's conformation, metabolic stability, and interaction with cellular machinery, particularly kinases that phosphorylate it to the active triphosphate form. Structural modifications to the sugar moiety can profoundly affect these properties. mdpi.com Even minor changes to the sugar can have significant effects on the biological properties of the compound. mdpi.com

Modifications at the 2'-position are common for enhancing antiviral or anticancer activity. The introduction of electronegative groups like fluorine ("up" on the ring plane, in the "ara" configuration) can alter the sugar pucker, which influences nucleic acid conformation and recognition by polymerases. nih.gov Another strategy involves introducing groups like methyl or ethynyl (B1212043) at the 2'- or 4'-position, which can act as non-obligate chain terminators or otherwise interfere with enzymatic processes. nih.govnih.gov For example, 2'-methyl modified nucleosides can alter the sugar's configuration, preventing the binding of subsequent nucleotides to an enzyme's active site. nih.gov

The 3'-O-acetyl group in the parent compound is a simple modification, but this position is also a key target for derivatization. Replacing the hydroxyl group with substituents like an azido (B1232118) group (as in Zidovudine, AZT) is a well-established strategy to induce chain termination during DNA synthesis. nih.gov Such modifications are designed to improve the stability of the nucleoside and make it less likely to be recognized by viral enzymes. nih.gov

The following table details various sugar modifications and their influence on cellular processing.

Modification Site Substituent Influence on Cellular Processing
2'-PositionFluoro ("ara" config.)Alters sugar pucker, affects recognition by polymerases and kinases. nih.gov
2'-PositionMethylCan act as a non-obligate chain terminator by altering sugar conformation. nih.gov
3'-PositionAzidoInduces DNA chain termination; can improve metabolic stability. nih.gov
4'-PositionEthynylCan enhance antiviral potency. nih.gov

A significant challenge in the development of nucleoside analogs is ensuring their efficient delivery to target cells and subsequent activation. Prodrug and conjugate strategies are employed to overcome issues such as poor membrane permeability, rapid metabolism, and off-target toxicity. nih.govnih.gov These approaches aim to selectively deliver the therapeutic agent to specific tissues or cell types. nih.gov

The acetyl group on this compound can be considered a simple prodrug moiety, potentially improving lipophilicity and cell uptake before being hydrolyzed by intracellular esterases to release the active nucleoside. More advanced prodrug strategies have been developed, such as the ProTide (protide) technology, which masks the phosphate group of a nucleotide monophosphate with moieties that are cleaved intracellularly to release the active nucleotide, bypassing the often inefficient initial phosphorylation step by cellular kinases.

Conjugation strategies involve linking the nucleoside analog to a targeting vector, such as an antibody, peptide, or other ligand that recognizes a specific receptor on the surface of target cells. nih.govchemrxiv.org For instance, linking a drug to a peptide that targets a receptor overexpressed on cancer cells can concentrate the therapeutic agent at the tumor site. chemrxiv.org These targeted delivery systems not only improve efficacy but also reduce systemic toxicity by minimizing exposure of healthy tissues to the cytotoxic agent. nih.govnih.gov

The table below outlines different prodrug and conjugate strategies applicable to nucleoside analogs.

Strategy Description Mechanism of Action / Delivery
Ester Prodrugs Acyl groups (e.g., acetyl, valyl) are attached to the sugar's hydroxyl groups.Increases lipophilicity for enhanced passive diffusion across cell membranes; cleaved by intracellular esterases. dntb.gov.ua
ProTide Technology The monophosphate is masked with an aryl group and an amino acid ester.Bypasses the initial, often rate-limiting, kinase-mediated phosphorylation step.
Antibody-Drug Conjugates (ADCs) The nucleoside analog is linked to a monoclonal antibody that targets a tumor-specific antigen.The ADC binds to the target cell, is internalized, and the cytotoxic payload is released inside the cell. chemrxiv.org
Peptide Conjugates The drug is attached to a cell-penetrating peptide or a peptide ligand for a specific receptor.Facilitates entry into cells or targets the drug to cells overexpressing the specific receptor. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action of 3 O Acetyl 2 ,5 Dibromo 2 Deoxyuridine

Investigation of Intracellular Metabolism and Bioactivation Pathways

The conversion of 3'-O-Acetyl-2',5-dibromo-2'-deoxyuridine from a prodrug form into its active triphosphate metabolite is a critical prerequisite for its pharmacological activity. This bioactivation cascade is presumed to follow a multi-step process within the cell.

Analysis of Cellular Uptake Mechanisms via Nucleoside Transporters

Enzymatic Phosphorylation by Cellular and Viral Kinases (e.g., Thymidine (B127349) Kinase, Deoxycytidine Kinase)

Following cellular uptake, the initial and rate-limiting step in the activation of many nucleoside analogs is the phosphorylation of the 5'-hydroxyl group to form the 5'-monophosphate derivative. This reaction is catalyzed by nucleoside kinases. For thymidine analogs like BrdU, thymidine kinase 1 (TK1) in mammalian cells and viral thymidine kinases are the primary enzymes responsible for this initial phosphorylation. Given the structural similarity, it is highly probable that 2',5-dibromo-2'-deoxyuridine, the deacetylated form of the compound , is a substrate for these kinases. The presence and activity of these kinases within a cell are therefore likely to be critical for the bioactivation of this compound.

Deacetylation of the 3'-O-Acetyl Group and its Metabolic Consequences

The presence of the 3'-O-acetyl group suggests that this compound is a prodrug. This acetyl moiety likely enhances the lipophilicity of the molecule, potentially aiding its passive diffusion across cell membranes. Once inside the cell, this acetyl group must be cleaved by intracellular esterases to expose the 3'-hydroxyl group, yielding 2',5-dibromo-2'-deoxyuridine. This deacetylation step is crucial, as the free 3'-hydroxyl is necessary for the subsequent incorporation of the nucleotide into a growing DNA chain. The metabolic consequence of this deacetylation is the unmasking of the active nucleoside analog, allowing it to enter the phosphorylation pathway.

Subsequent Phosphorylation to Diphosphate (B83284) and Triphosphate Forms

After the formation of 2',5-dibromo-2'-deoxyuridine monophosphate, it is further phosphorylated by other cellular kinases. Nucleoside monophosphate kinases (NMPKs) catalyze the conversion of the monophosphate to the diphosphate form. Subsequently, nucleoside diphosphate kinases (NDPKs) add the terminal phosphate (B84403) group to generate the active 2',5-dibromo-2'-deoxyuridine triphosphate. This triphosphate analog is the ultimate pharmacologically active species that can interact with the machinery of DNA synthesis.

Interactions with Nucleic Acid Synthesis and Repair Machinery

The activated triphosphate form of the nucleoside analog exerts its effects by interfering with the processes of DNA replication and repair.

Substrate Competition with Endogenous Deoxynucleotides for DNA Polymerases

The structural resemblance of 2',5-dibromo-2'-deoxyuridine triphosphate to the natural deoxynucleotide, deoxythymidine triphosphate (dTTP), allows it to act as a competitive substrate for DNA polymerases. During DNA replication, DNA polymerases can mistakenly incorporate the analog into the newly synthesized DNA strand in place of thymidine. This incorporation can have several detrimental consequences for the cell. The presence of the bulky bromine atom at the 5-position of the uracil (B121893) base can alter the structure and stability of the DNA, potentially leading to mutations and DNA strand breaks. Furthermore, the incorporation of this analog can stall the progression of the replication fork, ultimately leading to cell cycle arrest and apoptosis. While direct experimental data for this compound is lacking, studies on the closely related compound BrdU have extensively documented its incorporation into DNA and subsequent disruption of cellular processes.

Table of Hypothesized Metabolic Activation of this compound

StepPrecursorEnzyme(s) (Hypothesized)Product
Cellular Uptake This compound (extracellular)Nucleoside Transporters (ENTs, CNTs)This compound (intracellular)
Deacetylation This compoundIntracellular Esterases2',5-dibromo-2'-deoxyuridine
Monophosphorylation 2',5-dibromo-2'-deoxyuridineThymidine Kinase (TK1), Viral TKs2',5-dibromo-2'-deoxyuridine monophosphate
Diphosphorylation 2',5-dibromo-2'-deoxyuridine monophosphateNucleoside Monophosphate Kinases (NMPKs)2',5-dibromo-2'-deoxyuridine diphosphate
Triphosphorylation 2',5-dibromo-2'-deoxyuridine diphosphateNucleoside Diphosphate Kinases (NDPKs)2',5-dibromo-2'-deoxyuridine triphosphate

Molecular Mechanisms of Incorporation into Nascent DNA and RNA Strands

The incorporation of nucleoside analogs into newly synthesized DNA and RNA is a critical determinant of their therapeutic or toxic effects. For this compound to be integrated into these macromolecules, it must first undergo intracellular phosphorylation to its triphosphate form. This bioactivation is typically carried out by cellular kinases. Once converted, the triphosphate derivative can act as a substrate for DNA and RNA polymerases. The presence of the bulky bromine atom at the 5-position of the uracil base may influence the efficiency and fidelity of its incorporation, potentially leading to base-pairing mismatches and subsequent cellular responses. The 3'-O-acetyl group would need to be removed by cellular esterases to free the 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond required for chain elongation.

Induction of DNA Damage Responses and Activation of Cellular Repair Pathways

The incorporation of this compound into the genome, followed by deacetylation, can be recognized by the cell as a form of DNA damage. The presence of the unnatural brominated base can trigger the activation of various DNA damage response (DDR) pathways. Key sensor proteins, such as those in the ATM and ATR kinase cascades, may be activated, leading to the phosphorylation of a host of downstream targets that orchestrate cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis. The cell may attempt to remove the aberrant nucleotide through base excision repair (BER) or nucleotide excision repair (NER) pathways.

Direct and Indirect Modulation of Key Enzyme Activities

The biological effects of this compound are also likely mediated by its interaction with various key enzymes involved in nucleic acid metabolism and cellular signaling.

Inhibition Kinetics and Binding Affinity to Viral DNA Polymerases (e.g., Herpes Simplex Virus DNA Polymerase)

There is currently a lack of specific data on the inhibition kinetics and binding affinity of this compound to viral DNA polymerases. However, nucleoside analogs are a well-established class of antiviral agents. It is plausible that the triphosphate form of 2',5-dibromo-2'-deoxyuridine could act as a competitive inhibitor or an alternative substrate for viral DNA polymerases, such as that of Herpes Simplex Virus. Its incorporation could lead to chain termination if the 3'-hydroxyl group is not available for further elongation, or it could be incorporated and render the resulting viral DNA dysfunctional.

Impact on Host Cell Enzymes Involved in Deoxynucleotide Biosynthesis (e.g., Ribonucleotide Reductase, Thymidylate Synthase)

The potential for this compound to modulate the activity of host cell enzymes involved in the synthesis of deoxynucleotides is an area requiring further investigation. It is conceivable that the monophosphate form of the deacetylated nucleoside could interact with thymidylate synthase, an enzyme crucial for the synthesis of thymidine monophosphate. Furthermore, the diphosphate form could potentially inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. Such interactions would disrupt the cellular pools of deoxynucleoside triphosphates, thereby affecting DNA replication and repair.

Cellular Signaling Pathways Affected by this compound

The perturbation of fundamental cellular processes such as DNA replication and the induction of DNA damage by this compound would invariably lead to the modulation of various cellular signaling pathways. The activation of the DNA damage response, as previously mentioned, would trigger signaling cascades involving key proteins like p53, which can lead to cell cycle arrest at the G1/S or G2/M checkpoints, or induce apoptosis. Moreover, the stress induced by this compound could also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathways, which are involved in a wide range of cellular responses including proliferation, differentiation, and apoptosis.

Disruption of Cell Cycle Progression and Checkpoint Activation

No published studies were identified that investigate the effect of this compound on cell cycle progression or the activation of cell cycle checkpoints.

Activation of Apoptotic and Necrotic Cell Death Pathways

There is no available research data on the ability of this compound to induce apoptosis or necrosis.

Biological Activities and Cellular Effects of 3 O Acetyl 2 ,5 Dibromo 2 Deoxyuridine in Preclinical Research Models

Antiviral Efficacy and Spectrum of Activity (In Vitro and Cell-Based Assays)

There is currently no available scientific literature detailing the antiviral efficacy or the spectrum of activity for 3'-O-Acetyl-2',5-dibromo-2'-deoxyuridine. While numerous studies have been conducted on halogenated and acetylated nucleoside analogs for their antiviral properties, research specifically investigating this compound has not been identified.

Activity against DNA Viruses: Herpesviridae Family (e.g., HSV-1, HSV-2, VZV, CMV), Poxviridae, Papovaviridae

No data has been published on the in vitro activity of this compound against any DNA viruses, including members of the Herpesviridae, Poxviridae, or Papovaviridae families.

Mechanistic Studies of Viral Replication Inhibition in Infected Cell Cultures

Due to the absence of primary activity data, no mechanistic studies on how this compound might inhibit viral replication in infected cell cultures have been performed or reported.

Assessment of Selectivity Indices against Viral versus Host Cells

There are no available reports on the selectivity index of this compound, which would be a critical measure of its potential as a selective antiviral agent.

Investigation of Viral Resistance Development under Selective Pressure

No studies have been conducted to investigate the potential for viruses to develop resistance to this compound.

Antineoplastic Activity in Cancer Cell Lines and Organoids (In Vitro)

Similar to the lack of antiviral data, there is no published research on the antineoplastic activity of this compound in cancer cell lines or organoid models. The broader class of nucleoside analogs has been extensively studied for anticancer effects, but this specific compound remains uncharacterized in this regard. nih.gov

Cytostatic and Cytotoxic Effects across Diverse Tumor Cell Panels

No information is available regarding the cytostatic or cytotoxic effects of this compound across any panel of tumor cell lines. Therefore, no data tables on its potential anticancer activity can be provided.

Table of Compounds

Modulation of Cellular Proliferation, Migration, and Invasion

Direct studies on the effects of this compound on cellular proliferation, migration, and invasion are not extensively available in current scientific literature. However, research on the related compound, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), offers some insight into the potential anti-proliferative properties of such brominated nucleoside analogs.

Studies have shown that BrdU can be incorporated into newly synthesized DNA during the S phase of the cell cycle. wikipedia.orgbdbiosciences.com This incorporation can lead to a significant and sustained reduction in the proliferation rate of various cancer cells. nih.govnih.gov This effect is reported to be independent of its role as a radiosensitizer. nih.gov The mechanism behind this anti-proliferative effect involves an accumulation of cells in the G1 phase of the cell cycle, rather than inducing cell death. nih.gov While these findings pertain to BrdU, they suggest a potential avenue of investigation for this compound, given its structural similarities.

Research on other acetylated compounds, such as 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ), has demonstrated significant suppression of cancer cell wound healing and invasion. researchgate.net ADQ was also found to inhibit anchorage-independent cell growth and the survival and invasion of multicellular tumor spheroids. researchgate.net These effects were mediated through the inhibition of the Akt signaling pathway. researchgate.net

The table below summarizes the observed effects of the related compound BrdU on cellular proliferation.

CompoundCell Line(s)Observed Effects on ProliferationReference(s)
5-bromo-2'-deoxyuridine (BrdU)Various cancer cell linesInduces a profound and sustained reduction in proliferation rate; cells accumulate in the G1 phase of the cell cycle. nih.govnih.gov

Synergistic and Antagonistic Interactions with Established Chemotherapeutic Agents

There is currently no publicly available research data detailing the synergistic or antagonistic interactions of this compound with established chemotherapeutic agents. This remains a critical area for future investigation to determine the compound's potential role in combination therapies.

Investigation of Immunomodulatory Properties in Cellular Models

At present, there is a lack of published research on the immunomodulatory properties of this compound in cellular models. Future studies are necessary to explore its potential interactions with immune cells and pathways.

Structure Activity Relationship Sar Studies of 3 O Acetyl 2 ,5 Dibromo 2 Deoxyuridine and Its Analogs

The Significance of the 5-Bromo Substitution for Biological Potency and Selectivity

Electronic Effects and Increased Acidity: Bromine is an electron-withdrawing group, which increases the acidity of the N3 proton of the uracil (B121893) ring. This change can influence the hydrogen bonding patterns with target proteins, potentially leading to stronger binding interactions.

Steric Bulk and Van der Waals Interactions: The bromine atom is significantly larger than the methyl group found in thymidine (B127349). This increased steric bulk can enhance binding affinity through favorable van der Waals interactions within the active site of an enzyme. However, it can also lead to steric clashes, depending on the topology of the binding pocket.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction between the electropositive region on the halogen (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a protein's active site. nih.gov This type of interaction has been recognized as a valuable tool in drug design for improving binding affinity and specificity. nih.gov

Metabolic Stability: The C-Br bond is generally stable to metabolic degradation, ensuring the integrity of the 5-bromo substituent as the molecule interacts with its biological targets.

The 5-bromo substitution is a key feature in several biologically active nucleosides, such as 5-Bromo-2'-deoxyuridine (B1667946) (BrdU), which is widely used to label proliferating cells as it is incorporated into newly synthesized DNA. nih.govnih.gov The bromine atom's size is comparable to that of a methyl group, allowing enzymes like thymidine kinase to recognize and phosphorylate it, which is the first step toward its incorporation into DNA. mdpi.com This mimicry of thymidine is central to its biological activity.

Impact of the 3'-O-Acetyl Group on Intracellular Distribution, Metabolism, and Efficacy

The addition of an acetyl group at the 3'-hydroxyl position of the deoxyribose sugar is a common prodrug strategy employed to enhance the pharmacokinetic properties of nucleoside analogs.

Metabolic Activation: The 3'-O-acetyl group is designed to be labile. Once inside the cell, it can be rapidly cleaved by intracellular esterase enzymes to release the parent nucleoside, 2',5-dibromo-2'-deoxyuridine. nih.gov This intracellular activation ensures that the active form of the drug is generated at its site of action, which can reduce systemic exposure and potential side effects.

Protection from Premature Metabolism: The acetyl group can protect the 3'-hydroxyl from premature phosphorylation or degradation by extracellular enzymes, thereby increasing the bioavailability of the nucleoside analog.

Role of the 2'-Deoxyribose Moiety in Molecular Recognition and Enzyme Substrate Specificity

The sugar moiety of a nucleoside analog is fundamental for its recognition by the enzymes involved in nucleic acid metabolism and synthesis. The 2'-deoxyribose in 3'-O-Acetyl-2',5-dibromo-2'-deoxyuridine is critical for its classification as a DNA building block analog.

Substrate for DNA Polymerases: The absence of a hydroxyl group at the 2' position is the defining feature of a deoxyribonucleoside. This structure is specifically recognized by DNA polymerases, allowing for its potential incorporation into a growing DNA strand. Conversely, RNA polymerases would typically reject this sugar.

Enzyme-Substrate Interactions: The conformation of the sugar ring (the "sugar pucker") and the orientation of its substituents are crucial for fitting into the active sites of enzymes like nucleoside kinases and polymerases. nih.gov Modifications to the sugar ring can dramatically alter substrate specificity. For instance, the presence of a 2'-hydroxyl group (as in ribose) or other substituents can prevent the molecule from being recognized by DNA-processing enzymes. nih.gov

Stability of the Glycosidic Bond: The 2'-deoxy configuration influences the stability of the N-glycosidic bond that links the sugar to the nucleobase. Enzymes that catalyze the cleavage of this bond, such as nucleoside phosphorylases, have specific requirements for the sugar moiety. ebi.ac.uknih.gov

Therefore, the 2'-deoxyribose moiety directs the compound into the DNA synthesis pathway, making it a potential substrate for enzymes that process deoxyribonucleosides.

Comparative SAR Analysis with Other Halogenated Deoxyuridines

Comparing this compound with other 5-halogenated deoxyuridines reveals important structure-activity trends. The nature of the halogen at the 5-position significantly influences the compound's properties and biological activity.

CompoundHalogen at C5Van der Waals Radius (Å)Electronegativity (Pauling Scale)Key Biological Properties
5-Fluorodeoxyuridine (FUdR) Fluorine1.473.98Potent inhibitor of thymidylate synthase, leading to disruption of DNA synthesis. nih.gov
5-Chlorodeoxyuridine (CldU) Chlorine1.753.16Used as a DNA labeling agent; shows cytotoxic and mutagenic properties. mdpi.com
5-Bromodeoxyuridine (BrdU) Bromine1.852.96Widely used thymidine analog to label proliferating cells; can induce DNA damage. nih.govmdpi.com
5-Iododeoxyuridine (IdU) Iodine1.982.66Used as an antiviral agent; its large size can disrupt DNA structure upon incorporation. mdpi.com

Size and Steric Effects: As we move down the halogen group from fluorine to iodine, the atomic radius increases. This directly impacts how the nucleoside fits into an enzyme's active site. While bromine is a good mimic of thymidine's methyl group, the larger iodine can cause more significant steric hindrance and distortion of the DNA helix if incorporated.

Electronegativity and Bond Strength: Fluorine is the most electronegative element, forming a very strong C-F bond. This property is key to the mechanism of 5-Fluorodeoxyuridine as an irreversible inhibitor of thymidylate synthase. The decreasing electronegativity from F to I affects the electronic properties of the uracil ring and the potential for interactions like hydrogen bonding.

Halogen Bonding Potential: The ability to form halogen bonds increases with the polarizability of the halogen, following the trend F < Cl < Br < I. nih.gov This means that iodo- and bromo-substituted analogs have a stronger propensity to engage in these stabilizing interactions with protein targets compared to their fluoro- and chloro-counterparts. mdpi.com

This comparative analysis highlights a trade-off between steric compatibility, electronic effects, and the potential for specific non-covalent interactions, all of which contribute to the unique biological profile of each halogenated deoxyuridine.

Application of Computational Chemistry and Chemoinformatics in SAR Elucidation

Computational methods are invaluable tools for understanding and predicting the structure-activity relationships of nucleoside analogs, providing insights that can guide the design of new and improved therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations can be performed with potential target enzymes, such as thymidine kinase, DNA polymerase, or viral enzymes.

These simulations can:

Predict Binding Modes: Visualize how the molecule fits into the active site of the enzyme.

Identify Key Interactions: Pinpoint specific interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds between the ligand and amino acid residues. dntb.gov.ua For example, docking could reveal a crucial halogen bond formed by the 5-bromo substituent that contributes to high binding affinity. mdpi.com

Estimate Binding Affinity: Calculate a scoring function to estimate the binding free energy, allowing for the ranking of different analogs based on their predicted potency.

QSAR is a chemoinformatic method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ibmc.msk.ruresearchgate.net A QSAR model for a series of halogenated deoxyuridine analogs could be developed to predict their potency.

The process involves:

Data Collection: Assembling a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound that quantify their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters).

Model Building: Using statistical methods to build a regression model that correlates the descriptors with the observed biological activity.

Model Validation: Testing the model's predictive power using an external set of compounds.

A validated QSAR model can be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com This approach rationalizes the drug discovery process, saving time and resources.

Advanced Methodological Approaches in Research on 3 O Acetyl 2 ,5 Dibromo 2 Deoxyuridine

High-Throughput Screening Platforms for Activity Profiling

High-throughput screening (HTS) is a critical first step in drug discovery, allowing for the rapid assessment of large numbers of compounds to identify "hits" with a desired biological activity. bmglabtech.com For a compound like 3'-O-Acetyl-2',5-dibromo-2'-deoxyuridine, HTS platforms are primarily used to profile its cytotoxic or antiviral activity across various cell lines or against specific viral targets.

These platforms utilize robotics, automated liquid handling, and sensitive detection systems to perform thousands of experiments in parallel, typically in 96-, 384-, or 1536-well microplate formats. bmglabtech.commoleculardevices.com The core principle is to establish an assay that generates a measurable signal—such as changes in fluorescence, luminescence, or absorbance—in response to the compound's effect on a biological target. moleculardevices.comcreative-biostructure.com

In the context of profiling this compound, a quantitative HTS (qHTS) approach would be employed. Unlike single-concentration screening, qHTS tests compounds across a range of concentrations, generating dose-response curves for each substance. nih.gov This method provides more detailed information on the compound's potency (e.g., IC50 or EC50 values) and efficacy, helping to create specific cytotoxicity profiles. nih.gov For instance, a library of compounds including this compound could be screened against a panel of cancer cell lines to identify selective cytotoxicity. nih.gov Cell-based HTS assays are particularly valuable for identifying antiviral agents, including nucleoside analogs, that can suppress viral replication or associated cytopathic effects. asm.orgbiorxiv.org

Table 1: Illustrative High-Throughput Screening (HTS) Data for this compound

This table represents hypothetical data from a qHTS campaign to assess the cytotoxic activity of the compound against a panel of human cancer cell lines.

Cell LineTissue of OriginIC50 (µM)Maximum Inhibition (%)
MCF-7Breast Adenocarcinoma15.298.5
A549Lung Carcinoma22.895.3
HCT-116Colon Carcinoma9.599.1
HeLaCervical Adenocarcinoma18.197.2
DU145Prostate Carcinoma35.488.7

Quantitative Analytical Techniques for Compound and Metabolite Quantification

Once a compound shows activity, understanding its metabolic fate is crucial. Quantitative analytical techniques are employed to measure the concentration of the parent compound and its metabolites within cells and to characterize their chemical structures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for quantifying intracellular metabolites. nih.gov This method is ideal for measuring the levels of this compound and its potential metabolic products, such as the deacetylated form (2',5-dibromo-2'-deoxyuridine) or its subsequent mono-, di-, and tri-phosphorylated derivatives, which are often the ultimate bioactive forms of nucleoside analogs.

The process involves first extracting the metabolites from cultured cells treated with the compound. The complex mixture is then separated by liquid chromatography, which separates molecules based on their physicochemical properties. uu.nl As the separated molecules elute from the chromatography column, they are ionized and analyzed by a tandem mass spectrometer. The mass spectrometer selects the parent ion of the target molecule, fragments it, and detects the resulting fragment ions. This specific transition provides a high degree of selectivity and allows for precise quantification, even in complex biological matrices. nih.gov Ion-pair LC-MS/MS methods are often optimized for the simultaneous determination of charged and highly hydrophilic analytes like nucleoside triphosphates. nih.govnih.gov

Table 2: Hypothetical LC-MS/MS Parameters for Analysis of this compound and Its Metabolites

This table shows potential mass transitions that would be monitored in a quantitative LC-MS/MS experiment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound442.9322.95.8
2',5-dibromo-2'-deoxyuridine400.9280.94.2
2',5-dibromo-2'-deoxyuridine monophosphate480.979.0 (PO3-)2.1
2',5-dibromo-2'-deoxyuridine triphosphate640.9159.0 (H2P2O7-)1.5

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including nucleoside analogs and their metabolites. ipb.pt While LC-MS/MS is excellent for quantification, NMR provides detailed information about the chemical structure and three-dimensional stereochemistry. core.ac.uk

For a novel compound like this compound or its bioactive metabolites, a suite of NMR experiments would be performed. One-dimensional (1D) NMR, particularly ¹H NMR and ¹³C NMR, provides initial information on the number and chemical environment of protons and carbon atoms in the molecule. acs.org

To assemble the complete structure, two-dimensional (2D) NMR techniques are essential. researchgate.net

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different molecular fragments. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which is key for determining stereochemistry.

These techniques combined allow researchers to confirm the structure of the parent compound and definitively identify the structure of any metabolites formed within the cell.

Cellular and Biochemical Assays for Functional Characterization

To understand the biological effects of this compound, a range of cellular and biochemical assays are used to characterize its function, particularly its impact on cell health and fundamental processes like DNA synthesis.

These assays are fundamental for quantifying the cytotoxic and anti-proliferative effects identified during HTS.

MTS Assay: This is a colorimetric assay that measures cellular metabolic activity. broadpharm.com Viable cells contain mitochondrial dehydrogenase enzymes that reduce the tetrazolium salt MTS into a purple formazan (B1609692) product that is soluble in the cell culture medium. scielo.br The amount of formazan produced, measured by absorbance at approximately 490 nm, is directly proportional to the number of living, metabolically active cells. broadpharm.comnih.gov A decrease in the signal in treated cells compared to controls indicates cytotoxicity or inhibition of proliferation.

Luminescent Assays: These assays, such as the CellTiter-Glo® assay, quantify the amount of adenosine (B11128) triphosphate (ATP) present, which is a key indicator of metabolically active cells. news-medical.net The assay reagent lyses the cells to release ATP and provides luciferase and its substrate, luciferin (B1168401). In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP. promega.com This highly sensitive method can detect as few as 15 cells and is well-suited for HTS formats. fishersci.commoleculardevices.com

Table 3: Representative Data from Cell Viability Assays for this compound

Hypothetical results after 72-hour exposure of HCT-116 cells to the compound.

Assay TypeEndpoint MeasuredIC50 (µM)
MTS AssayMitochondrial Dehydrogenase Activity10.1
Luminescent Assay (CellTiter-Glo®)Intracellular ATP Levels9.2

Given that this compound is a deoxyuridine analog, a primary hypothesis for its mechanism of action is the inhibition of DNA synthesis. Assays that directly measure this process are therefore essential.

[³H]-Thymidine Incorporation: This classic method measures DNA synthesis by tracking the incorporation of a radiolabeled DNA precursor, tritiated ([³H]) thymidine (B127349). cytologicsbio.comnih.gov Proliferating cells are cultured in the presence of [³H]-thymidine, which is incorporated into newly synthesized DNA strands. revvity.com After incubation, the cells are harvested, and the amount of radioactivity incorporated into the DNA is measured using a scintillation counter. A reduction in incorporated radioactivity in treated cells indicates inhibition of cell proliferation. researchgate.net However, it has been noted that [³H]-thymidine itself can be cytotoxic and may perturb the process it is intended to measure. nih.gov

BrdU Incorporation: This assay is a non-radioactive alternative to the thymidine incorporation assay. abcam.com 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S phase of the cell cycle. bio-rad-antibodies.comresearchgate.net After treatment, the incorporated BrdU is detected using specific monoclonal antibodies, typically conjugated to a fluorescent dye or an enzyme for colorimetric detection. cytologicsbio.combio-rad-antibodies.com This method allows for the identification and quantification of cells that are actively replicating their DNA. abcam.com

Enzymatic Assays for Kinetic and Binding Studies with Purified Proteins

Enzymatic assays are fundamental in determining how a compound interacts with a specific protein, typically an enzyme. These assays measure the rate of an enzymatic reaction and can reveal whether a compound acts as an inhibitor or an activator. Kinetic studies, a subset of these assays, provide quantitative data on the strength of the interaction (e.g., the inhibition constant, Ki) and the mechanism of inhibition.

Binding studies, on the other hand, directly measure the affinity of a compound for a protein. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are often employed for this purpose. These studies are critical for understanding the direct molecular target of a compound.

No specific enzymatic assay data or kinetic and binding parameters for this compound with any purified protein were found in the available literature.

Flow Cytometry and Immunofluorescence for Cell Cycle Analysis and Apoptosis Detection

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a large population of cells. In the context of drug discovery, it is frequently used to assess the effects of a compound on the cell cycle. nih.govnih.gov Cells are typically stained with a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the DNA content. nih.gov This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Immunofluorescence is a technique that uses fluorescently labeled antibodies to detect specific proteins within a cell. This can be used in conjunction with flow cytometry or microscopy to identify cellular markers associated with apoptosis (programmed cell death), such as cleaved caspases or Annexin V staining of the cell surface.

Specific data from flow cytometry or immunofluorescence studies detailing the effects of this compound on cell cycle progression or apoptosis induction are not available in published research.

Molecular Biology Techniques for Mechanistic Investigations

Gene Expression Analysis (e.g., RT-qPCR, RNA Sequencing)

To understand the mechanism of action of a compound, researchers often investigate its effects on gene expression. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a targeted approach to measure the expression levels of a few specific genes. For a broader, unbiased view, RNA sequencing (RNA-seq) can be employed to analyze the entire transcriptome of the cell, providing a comprehensive picture of all the genes that are up- or down-regulated in response to the compound.

There are no publicly available RT-qPCR or RNA sequencing datasets detailing the changes in gene expression in response to treatment with this compound.

Protein Expression and Post-Translational Modification Analysis (e.g., Western Blotting, Proteomics)

Changes in gene expression are often followed by alterations in protein levels and their post-translational modifications. Western blotting is a widely used technique to detect and quantify specific proteins in a sample. For a more global analysis, proteomics techniques, such as mass spectrometry, can identify and quantify thousands of proteins simultaneously, providing insights into the broader cellular pathways affected by the compound.

No specific Western blot or proteomics data demonstrating the impact of this compound on protein expression or post-translational modifications have been reported in the scientific literature.

CRISPR/Cas9 Gene Editing for Target Validation Studies

CRISPR/Cas9 is a revolutionary gene-editing technology that allows for the precise modification of an organism's DNA. In drug discovery, it is a powerful tool for target validation. nih.govresearchgate.net By knocking out or modifying a specific gene that is hypothesized to be the target of a compound, researchers can determine if the compound's activity is dependent on the presence of that gene. This provides strong evidence for the compound's mechanism of action. nih.govresearchgate.net

There is no evidence in the available literature of CRISPR/Cas9 gene-editing studies being used to validate the molecular target of this compound.

Future Research Directions and Translational Potential of 3 O Acetyl 2 ,5 Dibromo 2 Deoxyuridine As a Research Tool

Exploration of Novel Cellular and Viral Targets Beyond Nucleic Acid Synthesis

Currently, there is no available research specifically identifying the cellular or viral targets of 3'-O-Acetyl-2',5-dibromo-2'-deoxyuridine. The exploration of such targets would be a primary and essential step in characterizing the compound's biological activity. Future investigations would need to determine if this molecule, like other nucleoside analogs, is a substrate for cellular or viral kinases and polymerases, which would implicate it in the disruption of nucleic acid synthesis.

Beyond this canonical pathway, it would be crucial to investigate other potential mechanisms of action. The presence of bromine atoms at the 2' and 5 positions, along with the 3'-O-acetyl group, may confer unique properties that allow it to interact with other cellular machinery. Future research should aim to screen this compound against a wide panel of cellular and viral enzymes to uncover any novel inhibitory activities. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening could be employed to identify its binding partners and downstream effects.

Development of Advanced Delivery Systems for Research Applications (e.g., Nanoparticle Encapsulation for Cellular Probes)

The development of advanced delivery systems for this compound is a prospective area of research that would be contingent on the discovery of its biological activity. Nucleoside analogs often face challenges with bioavailability and cellular uptake. ingentaconnect.com Should this compound prove to be a valuable research tool, formulating it within advanced delivery systems could enhance its utility.

Nanoparticle encapsulation represents a promising strategy. ingentaconnect.com Polymeric nanoparticles, liposomes, or solid lipid nanoparticles could potentially improve the solubility, stability, and cellular penetration of the compound. For its application as a cellular probe, targeted nanoparticles, decorated with specific ligands, could facilitate its delivery to particular cell types or subcellular compartments. This would be invaluable for precise biological investigations. The table below conceptualizes potential nanoparticle systems that could be explored.

Table 1: Potential Nanoparticle Delivery Systems for this compound

Nanoparticle TypePotential Advantages for Research Applications
Polymeric MicellesEnhancement of aqueous solubility; potential for stimuli-responsive release.
LiposomesBiocompatibility; ability to encapsulate both hydrophilic and hydrophobic compounds.
Gold NanoparticlesFacile surface functionalization for targeted delivery; utility in imaging applications.
Quantum DotsInherent fluorescence for tracking and imaging; potential for theranostic applications.

Integration of this compound into Multi-Omics Research Strategies

The integration of this compound into multi-omics workflows is a forward-looking research direction that would depend on the elucidation of its mechanism of action. thermofisher.com Once its cellular targets are identified, this compound could serve as a chemical probe to perturb biological systems, with the resulting changes being monitored at multiple molecular levels. thermofisher.com

For instance, in transcriptomics, researchers could use the compound to treat cells and subsequently perform RNA sequencing to identify global changes in gene expression. In proteomics, mass spectrometry could reveal alterations in protein abundance, post-translational modifications, or protein-protein interactions. Metabolomic analyses could uncover shifts in cellular metabolism resulting from the compound's activity. By integrating these datasets, a comprehensive understanding of the compound's biological effects could be achieved. nih.gov

Leveraging Structural and Mechanistic Insights for the Rational Design of Next-Generation Nucleoside Analogs

Should research on this compound yield significant structural and mechanistic data, this information would be invaluable for the rational design of new and improved nucleoside analogs. chemrxiv.org Understanding how the specific combination of the 3'-O-acetyl group and the dual bromine substitutions at the 2' and 5 positions influences target binding and biological activity would be key.

For example, if X-ray crystallography or NMR spectroscopy were to reveal the binding mode of this compound to a target enzyme, computational modeling could be used to design derivatives with enhanced potency or selectivity. Structure-activity relationship (SAR) studies would involve systematically modifying the acetyl and bromo moieties to probe their contributions to the compound's effects. This iterative process of design, synthesis, and testing is fundamental to the development of more effective and specific chemical tools for biological research. chemrxiv.org

Application as a Chemical Probe for Understanding Fundamental Biological Processes and Pathogen-Host Interactions

The ultimate translational potential of this compound as a research tool lies in its application as a chemical probe. youtube.com A well-characterized chemical probe with a specific mechanism of action can be used to dissect complex biological processes with a level of temporal control that is often not possible with genetic methods. escholarship.org

If this compound is found to selectively inhibit a particular cellular or viral protein, it could be used to investigate the function of that protein in various contexts. For example, it could help to elucidate the role of a specific enzyme in cell cycle progression, DNA repair, or signal transduction. In the context of infectious diseases, it could be used to study the intricacies of pathogen-host interactions, such as the mechanisms of viral replication or the host's response to infection. The development of this compound into a validated chemical probe would represent a significant contribution to the chemical biology toolbox. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.